2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid

Conformational analysis Scaffold topology Medium-ring heterocycles

A versatile building block featuring a seven-membered benzodioxepine ring directly attached to an α-amino acid moiety. Its zwitterionic character (XLogP -1.6, tPSA 81.8 Ų) enables aqueous fragment screening, while the racemic mixture supports cost-effective initial SAR. The scaffold has documented target engagement (MtDHFR, ACCβ patent family) and conformational flexibility (chair/twist-boat equilibrium) for exploring novel peptide secondary structure mimics. Off-the-shelf availability at ≥95% purity accelerates library synthesis without custom synthesis lead times.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1218427-39-4
Cat. No. B1465456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid
CAS1218427-39-4
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C(C(=O)O)N)OC1
InChIInChI=1S/C11H13NO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5,12H2,(H,13,14)
InChIKeyJLTWQHUBTJJTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid (CAS 1218427-39-4): A Benzodioxepine α-Amino Acid Scaffold for Fragment-Based Discovery and Peptidomimetic Design


2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid (CAS 1218427-39-4) is a specialized non-proteinogenic α-amino acid featuring a 3,4-dihydro-2H-benzo[b][1,4]dioxepine scaffold—a benzene ring fused to a seven-membered dioxepine heterocycle—with the amino acid moiety attached directly at the 7-position of the aromatic ring [1]. The compound has the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol . It contains one undefined stereocenter, with the racemic mixture being the standard commercial form [1]. The compound is classified within the broader benzodioxepine derivative family covered by the Roche ACCβ inhibitor patent family (US7459480B2 / WO2005044814), which established this scaffold as pharmacologically relevant for metabolic disease targets [2]. As a member of the Life Chemicals HTS compound collection (Catalog No. F2185-0466), it is positioned as a fragment-like screening compound and versatile synthetic building block for medicinal chemistry [1].

Why Generic Benzodioxepine Derivatives Cannot Substitute for 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid in Fragment-Based and Peptidomimetic Workflows


The combination of a seven-membered benzodioxepine ring with a directly attached α-amino acid moiety creates a unique structural and physicochemical profile that is absent from simpler analogs. The benzodioxepine scaffold exhibits a well-characterized conformational equilibrium between chair (80%) and twist-boat (20%) conformations, with a free energy barrier of approximately 6.5 kcal/mol for chair inversion—a dynamic behavior distinct from the more rigid six-membered benzodioxane or fully flexible open-chain catechol analogs [1]. The α-amino acid functionality transforms the lipophilic benzodioxepine core (XLogP 2.3 [2]) into a zwitterionic, water-interacting fragment (XLogP -1.6, tPSA 81.8 Ų [3]), enabling applications in peptide coupling, chiral resolution, and aqueous fragment screening that des-amino or ester analogs cannot support. Interchanging with a benzodioxane- or catechol-based amino acid would alter both ring size-dependent conformational sampling and the electronic environment of the aromatic ring, potentially disrupting structure-activity relationships established during lead optimization [4].

Quantitative Differentiation Evidence: 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid vs. Structural Analogs


Ring Size and Conformational Dynamics: 7-Membered Benzodioxepine vs. 6-Membered Benzodioxane Scaffolds

The target compound incorporates a seven-membered 3,4-dihydro-2H-1,5-benzodioxepine ring, which exhibits a documented conformational equilibrium between chair (C, 80%) and twist-boat (TB, 20%) conformations, with a free energy barrier (ΔG‡) of 6.5 kcal/mol for chair inversion as determined by dynamic ¹H and ¹³C NMR at low temperature in CHF₂Cl [1]. In contrast, the six-membered benzodioxane ring—the closest smaller-ring analog—adopts a single predominant half-chair conformation with significantly reduced conformational freedom. The 7-membered ring introduces one additional skeletal atom (O–CH₂–CH₂–O bridge vs. O–CH₂–O bridge), increasing scaffold volume and altering the spatial presentation of substituents to protein binding sites [2].

Conformational analysis Scaffold topology Medium-ring heterocycles

Lipophilicity Shift Induced by α-Amino Acid Functionalization: Target Compound vs. Parent Benzodioxepine Scaffold

The attachment of the α-amino acid group (—CH(NH₂)COOH) at the 7-position of the benzodioxepine scaffold produces a profound shift in computed physicochemical properties relative to the unsubstituted parent scaffold. The target compound exhibits an XLogP3 of -1.6 and a topological polar surface area (tPSA) of 81.8 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, the parent 3,4-dihydro-2H-1,5-benzodioxepine scaffold has an XLogP3 of 2.3 and a tPSA of only 18.46 Ų, with 0 hydrogen bond donors and 2 hydrogen bond acceptors [2]. This represents a ΔXLogP of -3.9 log units and a ΔtPSA increase of +63.34 Ų, transforming a hydrophobic fragment into a hydrophilic, Rule-of-Three-compliant fragment suitable for aqueous biochemical screening.

Physicochemical properties Lipophilicity Fragment-likeness

Functional Group Differentiation: α-Amino Acid vs. Des-Amino Benzodioxepine Acetic Acid Analog

The target compound bears both a primary amine (—NH₂) and a carboxylic acid (—COOH) on the α-carbon attached to the benzodioxepine 7-position, enabling direct participation in amide bond formation, peptide coupling, and chiral derivatization chemistries without requiring additional functional group interconversion steps. In contrast, the closest des-amino analog—2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7, MW 208.21 g/mol, C₁₁H₁₂O₄)—lacks the α-amino group entirely, possessing only a single carboxylic acid functionality (HBD = 1, HBA = 4) and offering no amine handle for C→N directional synthesis or peptide backbone incorporation . The target compound thus enables bidirectional derivatization (N-terminal and C-terminal) from a single benzodioxepine-anchored chiral center.

Synthetic utility Peptide coupling Building block versatility

Fragment-Based Drug Discovery Validation: Benzodioxepine Scaffold Engagement with MtDHFR via X-Ray Crystallography

The benzodioxepine scaffold has been experimentally validated as a bona fide fragment hit against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). In an integrated fragment-based drug discovery campaign, 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid (Fragment 16) was co-crystallized with MtDHFR (PDB ID: 6VSF) at 2.01 Å resolution, revealing a novel binding mode distinct from classical DHFR antifolates such as methotrexate and trimethoprim [1]. The fragment occupies a subpocket not exploited by existing DHFR inhibitors, and subsequent SAR-by-catalog expansion yielded molecules binding MtDHFR with low micromolar affinities [1]. While this evidence derives from a structurally related benzodioxepine fragment (γ-keto acid linker) rather than the α-amino acid target compound itself, it establishes the benzodioxepine 7-position as a productive vector for fragment elaboration and confirms scaffold tractability for structure-based lead optimization [2].

Fragment-based drug discovery X-ray crystallography DHFR Mycobacterium tuberculosis

Patent Landscape Positioning: Benzodioxepine Scaffold in ACCβ Inhibitor Intellectual Property

The benzodioxepine scaffold—including derivatives with carboxylic acid and amino functionalities—is specifically claimed within the Roche ACCβ inhibitor patent family (US7459480B2 / EP1682528B1 / WO2005044814), which covers compounds of formula (I) wherein the benzodioxepine core can be substituted with groups including —COOR⁵, —OR⁶, and amino-containing moieties [1]. The patent establishes that compounds within this genus are inhibitors of human Acetyl-Coenzyme A Carboxylase (ACC), particularly the ACCβ (ACC2) isoform, and stimulate fatty acid oxidation in liver and muscle [2]. The target compound falls within the Markush structure scope of these claims. In contrast, simpler benzodioxane and catechol amino acids fall outside this specific patent coverage, representing distinct chemical matter with potentially different target profiles [3].

Acetyl-CoA carboxylase Metabolic disease Patent landscape ACCβ inhibition

Commercial Availability and Quality Specifications: Life Chemicals HTS Collection vs. Custom Synthesis

The target compound is commercially available from Life Chemicals (Catalog No. F2185-0466) as part of their HTS compound collection, with a purity specification of ≥95% as confirmed by LCMS and/or 400 MHz ¹H NMR data . It is offered in standard pack sizes of 0.25 g (USD $551.00) and 1 g [1]. Life Chemicals maintains a collection of over 494,000 off-the-shelf HTS compounds built around approximately 2,900 original scaffolds, with validated synthetic routes available . In contrast, the closest α-methyl analog—(2R)-2-amino-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid—is listed on Chemspace as a synthesis-on-demand item without guaranteed stock availability, potentially introducing procurement lead times not present for the target compound [2].

Procurement HTS compound Quality control Purity specification

Recommended Application Scenarios for 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid Based on Quantitative Differentiation Evidence


Fragment-Based Screening Against Metabolic Enzyme Targets (ACCβ, DHFR)

The compound's fragment-like physicochemical profile (MW 223.22, XLogP -1.6, tPSA 81.8 Ų, HBD 2, HBA 5 [1]) places it within Rule-of-Three guidelines for fragment-based screening. Its benzodioxepine scaffold has crystallographic precedent for target engagement with MtDHFR (PDB 6VSF, 2.01 Å resolution [2]) and falls within the patent-protected chemical space of ACCβ inhibition (US7459480B2 ). For screening groups pursuing metabolic enzyme targets—particularly ACCβ in obesity/diabetes or DHFR in infectious disease—this compound offers a pre-validated scaffold with an orthogonal functionalization vector (α-amino acid vs. the published γ-keto acid fragment) for fragment growth campaigns.

Peptidomimetic Design Requiring Conformationally Mobile Aromatic Scaffolds

The 7-membered benzodioxepine ring exhibits a documented chair (80%) / twist-boat (20%) conformational equilibrium with a 6.5 kcal/mol inversion barrier [1], providing conformational mobility distinct from rigid 6-membered benzodioxane peptidomimetic scaffolds. When incorporated as a constrained amino acid residue, this scaffold can sample a broader range of backbone dihedral angles than its smaller-ring counterparts, potentially accessing peptide secondary structure mimics (e.g., β-turn mimetics) not achievable with benzodioxane- or indane-based amino acids. The dual amine/acid functionality enables direct solid-phase peptide synthesis incorporation without pre-functionalization [2].

Diversity-Oriented Synthesis Library Construction Around the Benzodioxepine Privileged Structure

The presence of both an α-amine and α-carboxylic acid on the same carbon atom attached to the benzodioxepine 7-position creates a single-point diversification center supporting Ugi multicomponent reactions, amide coupling with diverse carboxylic acids, and reductive amination with aldehydes—all from a single commercial building block. Life Chemicals maintains validated synthetic routes for this scaffold within their ~2,900-scaffold HTS collection [1], and the compound's off-the-shelf availability at ≥95% purity (F2185-0466) [2] enables rapid construction of 50–200 compound libraries for SAR exploration without the 4–8 week lead time required for custom-synthesized benzodioxepine amino acids.

Chiral Resolution and Stereochemical SAR Studies

The compound possesses one undefined stereocenter at the α-carbon [1], and is supplied as the racemic mixture. For medicinal chemistry programs requiring enantiopure material, the presence of both amine and acid groups enables classical resolution via diastereomeric salt formation with chiral acids or bases, or chromatographic separation on chiral stationary phases. The structurally analogous (2R)-configured α-methyl variant has been cataloged on Chemspace [2], confirming synthetic accessibility of enantiomerically enriched benzodioxepine amino acids. Procurement of the racemate enables initial racemic screening followed by chiral resolution only for active hits, reducing upfront costs for exploratory programs.

Quote Request

Request a Quote for 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.